(3S,4S)-3-Methoxyoxan-4-amine
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Overview
Description
(3S,4S)-3-Methoxyoxan-4-amine is a chiral compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. This compound is part of the oxan-amine family, known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Methoxyoxan-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric synthesis via organocatalytic addition reactions. For instance, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to be effective . The reaction conditions often involve low loading of organocatalysts and the presence of hydrophobic additives to enhance catalytic performance.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipase on diatomaceous earth has been reported for the enantioselective synthesis of similar compounds, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-3-Methoxyoxan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxan-amine derivatives.
Scientific Research Applications
(3S,4S)-3-Methoxyoxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methoxyoxan-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic processes in microorganisms, contributing to its antibacterial and antifungal properties .
Comparison with Similar Compounds
- (3S,4S)-3-Methoxy-4-methylaminopyrrolidine
- (3R,4S)-3-Methoxy-4-methylaminopyrrolidine
Comparison: (3S,4S)-3-Methoxyoxan-4-amine is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. Compared to (3S,4S)-3-Methoxy-4-methylaminopyrrolidine, it has a different functional group arrangement, leading to variations in its interaction with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
(3S,4S)-3-methoxyoxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COCC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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